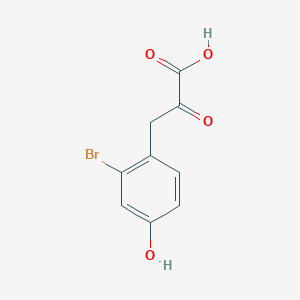

3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid

Beschreibung

3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid is a brominated aromatic compound featuring a 2-oxopropanoic acid backbone. Its molecular structure includes a bromine atom at the 2-position and a hydroxyl group at the 4-position on the phenyl ring. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Eigenschaften

Molekularformel |

C9H7BrO4 |

|---|---|

Molekulargewicht |

259.05 g/mol |

IUPAC-Name |

3-(2-bromo-4-hydroxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H7BrO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,11H,3H2,(H,13,14) |

InChI-Schlüssel |

ZZSSXDKUWQATQM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1O)Br)CC(=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the use of bromophenol and glyoxylic acid as starting materials. The reaction proceeds through a condensation reaction in an alkaline solution to form p-hydroxyl o-bromo sodium amygdalic acid. This intermediate is then acidified to yield p-hydroxyl o-bromo amygdalic acid, which is further reduced by a reducing agent to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Formation of this compound derivatives with additional carbonyl or carboxyl groups.

Reduction: Formation of 3-(2-Bromo-4-hydroxyphenyl)-2-hydroxypropanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with biological molecules. The ketone group can undergo nucleophilic addition reactions, further contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:

*Calculated based on analogous compounds.

Key Observations:

Bromine Position : Bromine at the 2-position (target compound) vs. 3- or 4-positions (e.g., ) alters steric bulk and electronic effects. The 2-Br substitution may hinder rotational freedom compared to para-substituted analogs.

Hydroxyl vs.

Tautomerism: The 2-oxopropanoic acid moiety exhibits keto-enol tautomerism, as confirmed by NMR studies in compound 21b (3-Bromo-4-methoxyphenyl analog) . This property may influence binding interactions in biological systems.

Antiproliferative Activity:

- The 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (21b) demonstrated notable antiproliferative activity in marine-derived studies, attributed to its bromine and electron-withdrawing methoxy group .

- Target Compound Potential: The hydroxyl group in the target compound may enhance interactions with cellular targets (e.g., kinases or proteases) via hydrogen bonding, though empirical data are needed.

Metabolic Pathways:

- 3-(3-Indolyl)-2-oxopropanoic acid was identified as a metabolite in cattle gut microbiota, linked to tryptophan metabolism and indole derivative biosynthesis . This highlights the role of 2-oxopropanoic acid derivatives in metabolic regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.